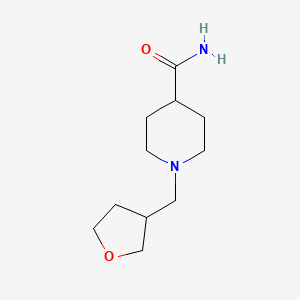

1-((Tetrahydrofuran-3-yl)methyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(oxolan-3-ylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c12-11(14)10-1-4-13(5-2-10)7-9-3-6-15-8-9/h9-10H,1-8H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXVNBGFRLEAKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC2CCOC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((Tetrahydrofuran-3-yl)methyl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : CHNO

- Molecular Weight : 209.27 g/mol

- Functional Groups : Piperidine, carboxamide, tetrahydrofuran

This structure suggests a potential for diverse biological interactions due to the presence of both nitrogen and oxygen-containing groups.

1. Central Nervous System (CNS) Effects

Research indicates that derivatives of piperidine, including 1-((Tetrahydrofuran-3-yl)methyl)piperidine-4-carboxamide, exhibit significant activity on CNS receptors. Studies have shown that such compounds can act as either stimulants or depressants depending on their dosage levels .

2. Anticancer Activity

Recent investigations into piperidine derivatives have highlighted their potential as anticancer agents. For instance, compounds similar to 1-((Tetrahydrofuran-3-yl)methyl)piperidine-4-carboxamide have demonstrated cytotoxic effects against various cancer cell lines. A notable study showed that certain piperidine derivatives induced apoptosis in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin in some assays .

3. Antimicrobial Properties

Preliminary studies also suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been reported to inhibit bacterial growth and show effectiveness against certain fungi, although specific data on 1-((Tetrahydrofuran-3-yl)methyl)piperidine-4-carboxamide remains limited.

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives often correlates with their structural features. The presence of the tetrahydrofuran moiety is believed to enhance lipid solubility and bioavailability, allowing for better penetration through biological membranes .

Table 1: Summary of Biological Activities of Piperidine Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 10 | |

| Compound B | CNS Depressant | 5 | |

| Compound C | Antimicrobial | 15 | |

| Compound D | Apoptosis Inducer | 12 |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various piperidine derivatives, it was found that compounds with a tetrahydrofuran substitution exhibited improved cytotoxicity against ovarian cancer cells, suggesting a promising avenue for further research into the therapeutic potential of 1-((Tetrahydrofuran-3-yl)methyl)piperidine-4-carboxamide .

Case Study 2: CNS Activity

Another investigation focused on the CNS effects of piperidine derivatives revealed that modifications to the piperidine ring could significantly alter receptor binding profiles, impacting the efficacy and safety profiles of these compounds .

Scientific Research Applications

Medicinal Chemistry

1-((Tetrahydrofuran-3-yl)methyl)piperidine-4-carboxamide has shown potential as a scaffold for the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity against various targets, including receptors and enzymes involved in disease pathways.

Case Study: Antidepressant Activity

Research has indicated that derivatives of piperidine compounds exhibit antidepressant-like effects. A study demonstrated that modifications to the piperidine ring can lead to increased serotonin receptor affinity, suggesting that 1-((Tetrahydrofuran-3-yl)methyl)piperidine-4-carboxamide could be explored further for its potential antidepressant properties.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems positions it as a candidate for studying neurological disorders. Its structural similarity to known psychoactive substances allows researchers to investigate its effects on neurotransmitter release and reuptake.

Case Study: Cognitive Enhancement

In preclinical models, compounds similar to 1-((Tetrahydrofuran-3-yl)methyl)piperidine-4-carboxamide have been evaluated for cognitive enhancement effects. These studies suggest that such compounds may improve memory and learning processes by modulating cholinergic pathways.

Synthetic Chemistry

The synthesis of 1-((Tetrahydrofuran-3-yl)methyl)piperidine-4-carboxamide involves several steps that can be optimized for yield and purity. The synthetic pathways often include the formation of the piperidine ring followed by functionalization at the carboxamide position.

Synthetic Route Example

A typical synthetic route may involve:

- Formation of the piperidine core via cyclization.

- Alkylation with tetrahydrofuran derivatives.

- Amide formation through reaction with appropriate carboxylic acids.

Pharmacokinetics and Drug Design

Understanding the pharmacokinetics of this compound is crucial for its development as a drug candidate. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) will provide insights into its viability as a therapeutic agent.

Pharmacokinetic Studies

Initial studies suggest favorable ADME properties, making it a promising candidate for further investigation in drug development pipelines.

Comparison with Similar Compounds

Structural and Functional Group Variations

The piperidine-4-carboxamide scaffold is common among the analogs, but substituent variations significantly alter physicochemical and biological properties:

Key Observations:

- Synthetic Feasibility : Yields for analogs range from 57% (HCV inhibitors) to 88% (), suggesting that the THF-containing compound may require optimization depending on coupling partners.

Physicochemical and Electronic Properties

- Tetrahydrofuran vs. Aromatic Groups: The THF moiety introduces oxygen-based polarity, which may improve aqueous solubility compared to aromatic substituents (e.g., naphthyl in ).

- Electron-Withdrawing Effects : Analogs with trifluoromethyl or nitro groups () exhibit enhanced metabolic stability and lipophilicity, whereas the THF group’s electron-rich ether oxygen may participate in hydrogen bonding .

Q & A

Q. What synthetic routes are reported for 1-((Tetrahydrofuran-3-yl)methyl)piperidine-4-carboxamide, and what are critical reaction conditions?

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous piperidine-4-carboxamide derivatives (e.g., HCV inhibitors) are synthesized via coupling reactions between activated carboxylic acids and amines. For example, N-(3-(cis-3,5-dimethylpiperidin-1-yl)propyl) derivatives are prepared using HATU or EDCI as coupling agents in dichloromethane or DMF, with yields ranging from 57% to 61% after purification by flash chromatography . Reaction optimization may involve temperature control (0–25°C) and monitoring by TLC or LC-MS. The tetrahydrofuran moiety could be introduced via alkylation or reductive amination, as seen in fentanyl analogs .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

- NMR Spectroscopy : 1H and 13C NMR are critical for verifying structural integrity, particularly the piperidine ring conformation and tetrahydrofuran substitution patterns. For example, coupling constants (e.g., J = 3–5 Hz for axial-equatorial protons in piperidine) help confirm stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Used to validate molecular formula (e.g., C24H30N2O2•HCl for a related fentanyl analog) .

- HPLC : Purity assessment (≥95% by area normalization) is standard, with C18 columns and UV detection at 254 nm .

Q. What safety protocols should be followed when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Respiratory protection (N95 masks) is advised if aerosolization is possible .

- Storage : Store at –20°C in airtight containers under inert gas (N2 or Ar) to prevent degradation .

- Emergency Measures : Ensure access to eye wash stations and emergency showers. In case of inhalation, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How can molecular docking studies predict this compound’s interaction with viral targets like SARS-CoV-2 MPro or ACE2?

Computational docking (e.g., AutoDock Vina or Schrödinger Suite) can model binding affinities. For example, N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide showed acceptable binding to SARS-CoV-2 MPro (docking scores ≤ –7.5 kcal/mol) via hydrogen bonding with catalytic residues (e.g., His41) and hydrophobic interactions with the S2 subsite . Similar methods could evaluate the tetrahydrofuran moiety’s role in enhancing target engagement or metabolic stability .

Q. How can researchers resolve contradictions in pharmacological data across studies (e.g., varying IC50 values)?

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for ACE2 binding) and control compounds (e.g., remdesivir for antiviral activity) .

- Meta-Analysis : Compare free energy calculations (ΔG) from docking studies with experimental IC50 values to identify discrepancies arising from assay conditions (e.g., pH, serum proteins) .

- Structural Modifications : Introduce isotopic labeling (e.g., 14C) to track metabolic pathways that may explain variability in potency .

Q. What experimental strategies assess metabolic stability and CYP450 inhibition potential?

- Microsomal Incubations : Incubate the compound with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to quantify parent compound depletion. For example, 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidine showed moderate CYP2D6 inhibition (IC50 = 12 µM), requiring dose adjustments .

- CYP Inhibition Assays : Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4) to measure competitive inhibition .

- Reactive Metabolite Screening : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) can identify toxic intermediates .

Methodological Considerations

Q. How to design SAR studies to optimize the tetrahydrofuran substituent’s role in target selectivity?

Q. What in vitro models are suitable for evaluating neurotoxicity or off-target opioid receptor activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.